1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide
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Description
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26F3N5O6 and its molecular weight is 537.496. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and the presence of other molecules that can interact with the compound. Without more information on the compound’s properties and its mechanism of action, it is difficult to discuss how these factors might influence its activity .
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N5O6/c1-29-19(15-5-3-2-4-6-15)13-18(38-29)14-28-23(33)16-7-9-30(10-8-16)22-20(31(34)35)11-17(24(25,26)27)12-21(22)32(36)37/h2-6,11-12,16,18-19H,7-10,13-14H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGWXJYKPWJGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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